molecular formula C11H13F2NO2 B4570966 3,5-difluoro-N-(3-methoxypropyl)benzamide

3,5-difluoro-N-(3-methoxypropyl)benzamide

Cat. No.: B4570966
M. Wt: 229.22 g/mol
InChI Key: KDBVGWHEFJOMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-difluoro-N-(3-methoxypropyl)benzamide is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.09143498 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries. Research has demonstrated the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This method enables the creation of diverse structures, highlighting the synthetic potential of fluorinated benzamides in developing novel compounds with potential applications in drug discovery and agrochemicals (Jia-Qiang Wu et al., 2017).

Fluorination Protocols in Medicinal Chemistry

An innovative fluorination protocol utilizing N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter has been developed for the ortho-fluorination of triflamide-protected benzylamines. This method is highly applicable in medicinal chemistry for synthesizing fluorinated compounds, showcasing the importance of fluorinated benzamides in developing new drugs (Xisheng Wang et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, fluorinated benzamides have been used to create novel organizational motifs. For example, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide forms a unique π-stack surrounded by a triple helical network of hydrogen bonds. Such structures suggest new ways of organizing materials, potentially leading to the development of novel materials with unique properties (M. Lightfoot et al., 1999).

Polyamide Synthesis

In the field of polymer science, fluorinated benzamides are instrumental in synthesizing hyperbranched aromatic polyamides. These polymers exhibit excellent solubility and thermal stability, making them suitable for various applications, including high-performance materials (Gang Yang et al., 1999).

Novel Ligands for Dopamine Receptors

In neuropharmacology, benzamides derived from fluorinated compounds have been explored as novel ligands for dopamine receptors. These studies contribute to the development of new therapeutic agents for neurological disorders, showcasing the potential of fluorinated benzamides in drug design (D. Yang et al., 2000).

Properties

IUPAC Name

3,5-difluoro-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-16-4-2-3-14-11(15)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBVGWHEFJOMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-difluoro-N-(3-methoxypropyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-difluoro-N-(3-methoxypropyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,5-difluoro-N-(3-methoxypropyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,5-difluoro-N-(3-methoxypropyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,5-difluoro-N-(3-methoxypropyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-difluoro-N-(3-methoxypropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.